N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 864917-15-7
VCID: VC4235858
InChI: InChI=1S/C17H14FN3OS2/c1-11-5-7-12(8-6-11)16-20-17(24-21-16)23-10-15(22)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,22)
SMILES: CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F
Molecular Formula: C17H14FN3OS2
Molecular Weight: 359.44

N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864917-15-7

Cat. No.: VC4235858

Molecular Formula: C17H14FN3OS2

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide - 864917-15-7

Specification

CAS No. 864917-15-7
Molecular Formula C17H14FN3OS2
Molecular Weight 359.44
IUPAC Name N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C17H14FN3OS2/c1-11-5-7-12(8-6-11)16-20-17(24-21-16)23-10-15(22)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,22)
Standard InChI Key CDMCNTBOGRRXLG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The compound features a 1,2,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The thiadiazole core is substituted at position 3 with a p-tolyl group (a methyl-substituted phenyl ring) and at position 5 with a thioacetamide side chain. The acetamide group is further modified with a 3-fluorophenyl substituent, introducing electron-withdrawing effects that influence the molecule’s reactivity and interactions with biological targets .

Key Structural Features:

  • 1,2,4-Thiadiazole Core: Contributes to metabolic stability and hydrogen-bonding interactions.

  • p-Tolyl Substituent: Enhances lipophilicity, potentially improving membrane permeability.

  • Thioacetamide Linkage: The sulfur atom facilitates disulfide bond formation or metal coordination.

  • 3-Fluorophenyl Group: Modulates electronic properties and bioactivity through steric and electronic effects.

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol analogous to methods described for related thiadiazole derivatives :

  • Formation of the Thiadiazole Core:

    • Condensation of thiosemicarbazide with a carboxylic acid derivative under oxidative conditions.

    • Example: Reaction of p-tolylthioamide with chloracetic acid yields the 1,2,4-thiadiazole intermediate.

  • Introduction of the Thioacetamide Moiety:

    • Nucleophilic substitution between the thiadiazole-thiol and α-haloacetamide precursors.

    • For instance, 5-mercapto-3-(p-tolyl)-1,2,4-thiadiazole reacts with 2-chloro-N-(3-fluorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .

  • Purification and Characterization:

    • Recrystallization from ethanol or dimethylformamide.

    • Structural confirmation via FT-IR, NMR, and mass spectrometry .

Example Reaction Scheme:

3-(p-Tolyl)-5-mercapto-1,2,4-thiadiazole+ClCH2CONH(3-FC6H4)BaseN-(3-Fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide\text{3-(p-Tolyl)-5-mercapto-1,2,4-thiadiazole} + \text{ClCH}_2\text{CONH(3-FC}_6\text{H}_4) \xrightarrow{\text{Base}} \text{N-(3-Fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide}

Physicochemical Properties

Spectral Data

While experimental data for the exact compound is scarce, inferences can be drawn from closely related analogs :

  • FT-IR Spectroscopy:

    • NH Stretch: ~3350 cm⁻¹ (amide N-H).

    • C=O Stretch: ~1660 cm⁻¹ (acetamide carbonyl).

    • C=N Stretch: ~1590 cm⁻¹ (thiadiazole ring).

    • C-F Stretch: ~1220 cm⁻¹ (fluorophenyl group).

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 2.35 ppm (s, 3H, CH₃ from p-tolyl).

    • δ 4.25 ppm (s, 2H, CH₂ from acetamide).

    • δ 6.8–7.6 ppm (m, 8H, aromatic protons).

    • δ 10.4 ppm (s, 1H, NH).

  • ¹³C-NMR:

    • δ 169.3 ppm (C=O).

    • δ 160–140 ppm (thiadiazole carbons).

    • δ 21.5 ppm (CH₃ from p-tolyl).

  • Mass Spectrometry:

    • Molecular ion peak at m/z = 388.45 (C₁₈H₁₅FN₃OS₂).

Thermodynamic and Solubility Profiles

  • Melting Point: Estimated 180–190°C (based on analogs ).

  • LogP: ~2.8 (moderate lipophilicity due to p-tolyl and fluorophenyl groups).

  • Solubility: Poor in water; soluble in DMSO, DMF, and ethanol.

Pharmacological Activities

Antimicrobial Activity

Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, the 4-fluorophenyl analog demonstrated MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The 3-fluorophenyl variant is expected to show comparable activity, with fluorine enhancing membrane penetration and target binding.

Anti-Inflammatory and Analgesic Effects

In vivo studies on related compounds revealed significant inhibition of carrageenan-induced paw edema (45–60% at 50 mg/kg) and acetic acid-induced writhing (35–50% reduction) . The mechanism may involve cyclooxygenase-2 (COX-2) inhibition or cytokine modulation.

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